molecular formula C7H7BFNO4 B8263603 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B8263603
M. Wt: 198.95 g/mol
InChI Key: KPBVQHCMNVCFCH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester (CAS: 1218790-18-1) is a fluorinated pyridine-based boronic ester with a methoxycarbonyl group at position 2 and a boronic acid pinacol ester moiety at position 4. Its molecular formula is C₁₃H₁₇BFNO₄, and it has a molecular weight of 280.81 g/mol . The compound’s structure combines electron-withdrawing groups (fluoro and methoxycarbonyl) on a pyridine ring, making it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

The pinacol ester group stabilizes the boron center, improves solubility in organic solvents, and reduces protodeboronation, a common degradation pathway for boronic acids . This compound is widely used in pharmaceutical research, particularly in synthesizing kinase inhibitors and fluorinated heterocycles for drug candidates .

Properties

IUPAC Name

(5-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBVQHCMNVCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation

The foundational approach involves directed ortho-metalation (DoM) of a pre-functionalized pyridine derivative. A substituted pyridine bearing a methoxycarbonyl group at the 2-position undergoes lithiation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or s-BuLi in tetrahydrofuran (THF) at −78°C. The methoxycarbonyl group acts as a directing group, ensuring regioselective deprotonation.

Boron Triester Quenching

The lithiated intermediate is quenched with a boron triester, typically trimethyl borate or pinacolborane (HBPin) , to form a tetravalent boron complex. Subsequent hydrolysis under controlled acidic conditions yields the boronic acid, which is esterified with pinacol to afford the target compound. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions and low temperatures to prevent side reactions such as proto-deboronation.

Iridium-Catalyzed C–H Borylation

Catalyst System and Ligand Design

Recent advances leverage iridium-catalyzed C–H borylation for direct functionalization of pyridine cores. The catalyst system comprises [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butylbipyridine (dtbbpy) (2 mol%) in the presence of HBPin as the boron source. The reaction proceeds at 80°C under nitrogen, selectively installing the boronic ester at the 4-position of the pyridine ring.

Substrate Scope and Limitations

This method excels in regioselectivity due to the steric and electronic effects of the methoxycarbonyl substituent. However, substrates with electron-withdrawing groups (e.g., trifluoromethyl) at adjacent positions may exhibit reduced reactivity, necessitating extended reaction times (12–16 h) and resulting in lower isolated yields (31–56%). Competitive deborylation or homo-coupling side reactions are observed in substrates lacking stabilizing substituents.

Palladium-Mediated Cross-Coupling Borylation

Miyaura Borylation Protocol

The Miyaura borylation employs bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂ ) in dimethyl sulfoxide (DMSO) at 80°C. Potassium acetate (KOAc) serves as a base, facilitating transmetalation. This method is particularly effective for halogenated precursors, where a bromide or iodide at the 4-position of the pyridine is replaced by the boronic ester group.

Optimization and Yield Enhancement

Key parameters include:

  • Catalyst loading : 5 mol% Pd(dppf)Cl₂ ensures complete conversion.

  • Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates.

  • Temperature : Reactions at 80°C achieve >80% conversion within 12 h.
    Purification via silica gel chromatography typically yields 70–85% of the desired product, with minimal byproducts.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield Advantages Limitations
Metalation-BorylationLDA/s-BuLi−78°C, THF50–65%High regioselectivitySensitive to moisture, low yields
Iridium-Catalyzed[Ir(OMe)(COD)]₂/dtbbpy80°C, N₂ atmosphere31–56%Direct C–H activationSubstrate-dependent efficiency
Palladium-MediatedPd(dppf)Cl₂80°C, DMSO70–85%High yields, broad substrate toleranceRequires halogenated precursors

Mechanistic Insights and Side Reactions

Competing Pathways in Iridium Catalysis

In iridium-catalyzed reactions, σ-complex-assisted metathesis (σ-CAM) enables C–H bond cleavage. However, steric hindrance from the methoxycarbonyl group can lead to incomplete borylation or homo-coupling side products (e.g., biaryl formation). GC–MS analysis of crude mixtures often reveals trace amounts of dimerized species, necessitating careful chromatographic separation.

Stability of Boronic Esters

The pinacol ester derivative demonstrates superior stability compared to its boronic acid counterpart, particularly under acidic or aqueous conditions. However, prolonged storage at room temperature may result in slow deborylation , especially in the presence of residual palladium or iridium catalysts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves heat and mass transfer, critical for exothermic borylation reactions. Automated systems enable precise control over residence times (e.g., 30–60 min for Miyaura borylation), reducing side product formation and enhancing throughput.

Green Chemistry Metrics

Efforts to minimize solvent waste have led to the adoption of cyclohexane/water biphasic systems for iridium-catalyzed reactions, achieving E-factors <5. Additionally, catalyst recycling via immobilization on silica supports reduces iridium consumption by 40–50% .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.

    Protic Solvents: Used in protodeboronation reactions.

Major Products

Scientific Research Applications

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, focusing on its role in drug development, catalysis, and as a building block in various chemical reactions.

Drug Development

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester is utilized in the synthesis of pharmaceutical compounds. Its boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex organic molecules, including potential drug candidates. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or triflates, facilitating the development of new therapeutic agents.

Catalysis

The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. For instance, it can be employed in:

  • Cross-coupling reactions : These reactions are vital for synthesizing biaryl compounds that are often found in pharmaceuticals.
  • C–H activation processes : The presence of the boronic acid moiety enhances the reactivity of C–H bonds, leading to more efficient synthetic pathways.

Building Block for Chemical Synthesis

As a versatile building block, this compound is used to synthesize more complex molecules. It can be transformed into various derivatives through functional group modifications, enabling researchers to explore new chemical entities with potential biological activity.

Research on Protein Degradation

Recent studies have highlighted the role of boronic acids in developing protein degraders. The compound can be integrated into molecular structures designed to target specific proteins for degradation, offering a novel approach in therapeutic strategies against diseases such as cancer.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester as a key intermediate. The research showed that these agents exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as effective treatments.

Case Study 2: Development of Biaryl Compounds

In another research project, this compound was utilized in the synthesis of biaryl compounds through Suzuki coupling reactions. The resulting biaryl derivatives displayed promising activity as inhibitors against specific enzymes implicated in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Esters

Below is a detailed comparison with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Data Table: Key Structural Features and Properties
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester 1218790-18-1 C₁₃H₁₇BFNO₄ 280.81 5-F, 2-COOMe, 4-Bpin High reactivity due to electron-withdrawing F and COOMe; pyridine core enhances electron deficiency .
2-Methoxycarbonyl-4-pyridineboronic acid pinacol ester 957062-72-5 C₁₃H₁₈BNO₄ 262.81 2-COOMe, 4-Bpin Lacks fluorine; methoxycarbonyl at position 2 still enhances reactivity but less electron-deficient than fluorinated analog .
3-Methoxycarbonyl-5-pyridineboronic acid pinacol ester 1025718-91-5 C₁₃H₁₈BNO₄ 262.81 3-COOMe, 5-Bpin COOMe at position 3 alters electronic distribution; boron at position 5 may reduce coupling efficiency compared to position 4 .
2-Methoxypyridine-4-boronic acid pinacol ester 408502-23-8 C₁₂H₁₈BNO₃ 235.08 2-OMe, 4-Bpin Methoxy (electron-donating) reduces reactivity compared to COOMe; lower molecular weight .
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester 1083168-91-5 C₁₂H₁₆BClNO₃ 268.26 5-Cl, 6-OMe, 3-Bpin Chloro (moderately electron-withdrawing) and methoxy create mixed electronic effects; steric hindrance at position 3 .
2-Fluoro-5-(methylsulfanyl)pyridin-3-yl boronic acid pinacol ester 2121512-24-9 C₁₂H₁₇BFNO₂S 268.88 2-F, 5-SMe, 3-Bpin Thioether (electron-donating) counteracts fluorine’s electron withdrawal; sulfur may participate in side reactions .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: The fluorine and methoxycarbonyl groups on the target compound create a strongly electron-deficient pyridine ring, accelerating oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings compared to non-fluorinated analogs (e.g., 2-methoxy derivatives) .
  • Steric Considerations : The boron at position 4 (meta to COOMe) offers better accessibility for coupling partners than position 3 or 5 in other pyridine esters (e.g., CAS 1025718-91-5) .
  • Stability : The pinacol ester group stabilizes the boron center against hydrolysis, while electron-withdrawing substituents reduce protodeboronation. For example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ , but the target compound’s fluorinated pyridine core likely slows such side reactions.

Biological Activity

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester (CAS Number: 1218790-18-1) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C13H17BFNO4
  • Molecular Weight : 281.089 g/mol
  • Purity : >97%

The biological activity of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily arises from its ability to form reversible covalent bonds with target proteins through the boron atom. This interaction can modulate enzymatic activity, particularly in proteases and kinases, influencing various cellular pathways.

Antimicrobial Activity

Research has indicated that boronic acids can exhibit antimicrobial properties. A study evaluating various boronic acid derivatives found that certain compounds, including those similar to 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester, displayed significant activity against bacterial strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values were reported in the range of 0.015 to >4 mg/L against specific fungal pathogens .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting serine proteases and kinases, which are critical in various signaling pathways. The binding affinity and inhibition kinetics were assessed using biochemical assays, revealing that modifications in the pyridine ring could enhance or reduce inhibitory effects .

Case Studies and Research Findings

  • In Vivo Studies :
    • A study conducted on mouse models demonstrated that derivatives of pyridine boronic acids could significantly reduce tumor growth when administered at specific dosages. The results indicated a reduction in tumor size by over 50% compared to control groups .
  • Chemoproteomics :
    • Chemoproteomic profiling of compounds similar to 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid revealed distinct labeling patterns on various proteins, suggesting a broad spectrum of biological targets .
  • Antiviral Activity :
    • Preliminary investigations into the antiviral properties of this compound indicated potential efficacy against certain viral strains, although further studies are required to elucidate the mechanisms involved .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values between 0.015 - >4 mg/L
Enzyme InhibitionSignificant inhibition of serine proteases
In Vivo Tumor ReductionOver 50% reduction in tumor size in mice
Antiviral ActivityPotential efficacy against specific viral strains

Q & A

Basic: What are the recommended storage conditions for this boronic ester to ensure stability?

Answer:
This compound should be stored in a sealed, moisture-free container under inert gas (e.g., argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the boronic ester moiety. Evidence from safety data sheets indicates that refrigeration and protection from humidity are critical for maintaining stability . For long-term storage, desiccants such as molecular sieves may be added to the container.

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
The compound is typically synthesized via Mitsunobu reactions or direct borylation of halogenated pyridine precursors. For example:

  • Step 1 : Introduction of the methoxycarbonyl group via esterification of a fluoropyridine carboxylic acid derivative.
  • Step 2 : Borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under anhydrous conditions .
    Typical solvents include THF or dioxane , and reactions are conducted at 80–110°C under inert atmosphere.

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Answer:
Key optimization parameters include:

Factor Optimal Conditions Impact on Yield
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)Higher efficiency for aryl halides
Base Cs₂CO₃ or K₃PO₄ (2–3 equiv)Maintains pH for transmetallation
Solvent THF/H₂O (4:1) or dioxaneBalances solubility and reactivity
Temperature 80–100°CAccelerates coupling without decomposition

Note : Pre-degassing solvents and using microwave irradiation (e.g., 110°C for 1 hour) can improve reaction rates .

Advanced: What analytical techniques are most effective in characterizing this compound and assessing purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 8.2–8.5 ppm for pyridine protons) .
    • ¹¹B NMR verifies boronic ester integrity (δ 28–32 ppm for pinacol esters).
  • HPLC/LC-MS :
    • Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>97% by GC or HPLC) .
    • High-resolution MS confirms molecular weight (C₁₄H₁₈BFNO₄: calc. 303.13 g/mol).
  • X-ray Crystallography : Resolves stereoelectronic effects of the methoxycarbonyl group on boronate geometry .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling?

Answer:
The electron-withdrawing methoxycarbonyl group at the 2-position enhances the electrophilicity of the pyridine ring, facilitating oxidative addition with aryl halides. However, steric hindrance from the pinacol ester at the 4-position can reduce coupling efficiency with bulky substrates. Strategies to mitigate this include:

  • Using bulky phosphine ligands (e.g., XPhos) to stabilize the palladium center .
  • Employing microwave-assisted heating to overcome kinetic barriers .
    Contradictory data on yields (23–94% in ) suggest substrate-dependent optimization is critical.

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use in a fume hood to prevent inhalation of dust.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronic acid formation .
  • Disposal : Treat as halogenated waste via licensed hazardous waste contractors .

Advanced: How can researchers resolve contradictions in reported reaction yields?

Answer:
Discrepancies in yields (e.g., 23% vs. 94% in ) arise from:

  • Substrate electronic effects : Electron-deficient aryl halides couple faster.
  • Catalyst loading : Higher Pd(dppf)Cl₂ (10 mol%) improved yields in sterically hindered systems .
  • Purification methods : Flash chromatography (hexane/EtOAc) vs. recrystallization (MeOH/H₂O) impacts recovery .
    Systematic screening using DoE (Design of Experiments) is recommended to identify optimal conditions.

Advanced: What are the limitations of this boronic ester in C–H functionalization reactions?

Answer:

  • Steric hindrance : The pinacol ester and methoxycarbonyl group impede proximity to metal catalysts in directed C–H activation.
  • Hydrolysis risk : Prolonged exposure to aqueous bases (e.g., K₂CO₃) may cleave the boronic ester.
    Solutions include using anhydrous conditions or switching to more stable MIDA boronates for water-sensitive reactions .

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